molecular formula C16H12O2 B2461722 2-benzoyl-3-methyl-1-benzofuran CAS No. 14178-66-6

2-benzoyl-3-methyl-1-benzofuran

Cat. No.: B2461722
CAS No.: 14178-66-6
M. Wt: 236.27
InChI Key: OHOPMPQDBXDVID-UHFFFAOYSA-N
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Description

(3-methyl-2-benzofuranyl)phenylMethanone is a chemical compound with the molecular formula C16H12O2 and a molecular weight of 236.27 . It is also known by other synonyms such as Benzene,1,3,8-trimethoxy-; Methanone, (3-methyl-2-benzofuranyl)phenyl-; and (3-methylbenzofuran-2-yl)(phenyl)methanone .


Molecular Structure Analysis

The molecular structure of (3-methyl-2-benzofuranyl)phenylMethanone consists of a benzofuran ring attached to a phenyl group through a methanone (carbonyl) group . The benzofuran ring contains a fused benzene and furan ring, and the 3-methyl-2-benzofuranyl indicates a methyl group attached to the 3rd carbon of the benzofuran ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Approaches : A study developed a simple route for the synthesis of a related compound 4-(3-methyl-1H-indol-2yl)phenylmethanone, demonstrating an efficient method to generate potential biologically active compounds (Harindran & Rajeswari, 2017).
  • Characterization and Synthesis of Derivatives : Further synthesis and characterization of related benzofuran derivatives, such as (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, provided insights into their molecular structure and potential as cytotoxic agents (Hayakawa et al., 2004).

Biological and Medicinal Applications

  • Antimicrobial Properties : A study synthesized (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives, demonstrating significant antimicrobial activity, highlighting the potential of benzofuran derivatives in antimicrobial applications (Koca et al., 2005).
  • Inhibition of Tubulin Polymerization : Dihydrobenzofuran lignans, related to benzofurans, showed potential antitumor activity by inhibiting tubulin polymerization, suggesting a new group of antimitotic agents (Pieters et al., 1999).

Environmental and Photocatalytic Applications

  • Photocatalytic Degradation : An investigation into the photocatalytic degradation of Benzophenone-3, using PbO/TiO2 and Sb2O3/TiO2 catalysts, shed light on the environmental applications of benzophenone-related compounds (Wang et al., 2019).

Properties

IUPAC Name

(3-methyl-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(11)15(17)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOPMPQDBXDVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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